Benzo[d]isoxazole-3-carboxylic Acid
Overview
Description
Benzo[d]isoxazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cycloaddition Reactions
Benzo[d]isoxazoles, including Benzo[d]isoxazole-3-carboxylic Acid, are used in gold-catalyzed cycloaddition reactions. These reactions enable the concise and chemoselective synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the chemical versatility of Benzo[d]isoxazoles (Xu, Zhao, Li, & Liu, 2018).
Reactivity of Ester Groups
The reactivity of ester groups in this compound and related compounds has been explored. Research has shown a facile preparation of 3-acyl-substituted isoxazolines and benzisoxazoles from corresponding 3-carboxylate esters. This process is significant for the generation of 3-acyl heterocycles, highlighting the potential for diversifying chemical structures using this compound derivatives (Murai, Miyazaki, & Fujioka, 2012).
Microwave-Assisted Synthesis
This compound is involved in microwave-assisted synthesis processes. For instance, microwave-assisted 1,3-dipolar cycloaddition involving furanyl and benzyl oximes and several methyl acrylates efficiently yields isoxazoline derivatives. These derivatives show potential significance in biological fields like stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).
Synthesis of Novel Compounds
This compound is fundamental in the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles has been reported. These compounds exhibited notable anti-bacterial activity against certain bacteria, though their anti-asthmatic and anti-diabetic effects were less promising (Vaidya, Kumar, Kumar, Bhise, & Mashelkar, 2007).
Structural Analysis
This compound and its derivatives have been studied for their structural properties. For instance, the crystal and molecular structure of certain compounds with isoxazole rings have been determined, aiding in the understanding of their physical and chemical properties (Chandra, Raghu, Srikantamurthy, Umesha, Palani, & Mahendra, 2013).
Inhibition of D-Amino
Acid OxidaseBenzo[d]isoxazol-3-ol derivatives, closely related to this compound, have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO). These inhibitors, including 5-chloro-benzo[d]isoxazol-3-ol, have shown potent inhibition of DAAO, demonstrating the potential therapeutic applications of these compounds in enhancing the levels of D-amino acids in biological systems (Ferraris, Duvall, Ko, Thomas, Rojas, Majer, Hashimoto, & Tsukamoto, 2008).
Cascade Carboxylative Annulation
This compound derivatives have been utilized in novel Pd(II)-mediated cascade carboxylative annulation processes. This method involves the formation of new bonds in a single step, demonstrating the compound's utility in complex chemical transformations and the synthesis of novel organic compounds (Liao, Smith, Fathi, & Yang, 2005).
Antidepressant Drug Structure
The structure of antidepressant drugs incorporating this compound derivatives has been analyzed. For example, the crystal and molecular structure of isocarboxazid, which includes an isoxazole ring, has been determined, contributing to the understanding of the drug's pharmacological properties (İde, Topacli, & Bayari, 1996).
Antispermatogenic Agents
Research has explored the synthesis of compounds like 1-halobenzyl-1H-indazole-3-carboxylic acids, which are structurally related to this compound. These compounds have shown significant antispermatogenic activity, indicating potential applications in reproductive health and contraception (Corsi & Palazzo, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzo[d]isoxazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind with certain enzymes, potentially inhibiting or activating them, which can lead to significant changes in metabolic pathways. The interactions between this compound and biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate signaling pathways that control cell proliferation and apoptosis, thereby inhibiting tumor growth. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For instance, this compound may inhibit enzymes involved in DNA replication, leading to reduced cell proliferation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and energy production. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For instance, high concentrations of this compound in tumor tissues may enhance its anticancer effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .
Properties
IUPAC Name |
1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYXATIIMHQAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370727 | |
Record name | Benzo[d]isoxazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28691-47-6 | |
Record name | 1,2-Benzisoxazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28691-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[d]isoxazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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